1-(2-METHOXYBENZOYL)-3-(4-PHENYL-1,3-THIAZOL-2-YL)THIOUREA
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Overview
Description
1-(2-METHOXYBENZOYL)-3-(4-PHENYL-1,3-THIAZOL-2-YL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHOXYBENZOYL)-3-(4-PHENYL-1,3-THIAZOL-2-YL)THIOUREA typically involves the reaction of 2-methoxybenzoyl chloride with 4-phenylthiazol-2-ylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-METHOXYBENZOYL)-3-(4-PHENYL-1,3-THIAZOL-2-YL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-METHOXYBENZOYL)-3-(4-PHENYL-1,3-THIAZOL-2-YL)THIOUREA depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, which can modulate its activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxy-benzoyl)-3-(4-methyl-thiazol-2-yl)-thiourea
- 1-(2-Methoxy-benzoyl)-3-(4-ethyl-thiazol-2-yl)-thiourea
- 1-(2-Methoxy-benzoyl)-3-(4-phenyl-thiazol-2-yl)-urea
Uniqueness
1-(2-METHOXYBENZOYL)-3-(4-PHENYL-1,3-THIAZOL-2-YL)THIOUREA is unique due to the presence of both the methoxybenzoyl and phenylthiazolyl groups, which can impart specific chemical and biological properties
Properties
Molecular Formula |
C18H15N3O2S2 |
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Molecular Weight |
369.5g/mol |
IUPAC Name |
2-methoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C18H15N3O2S2/c1-23-15-10-6-5-9-13(15)16(22)20-17(24)21-18-19-14(11-25-18)12-7-3-2-4-8-12/h2-11H,1H3,(H2,19,20,21,22,24) |
InChI Key |
IJMCDPDSBXJHME-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=NC(=CS2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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